molecular formula C18H16BrN3O2S B601856 Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate CAS No. 878671-99-9

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B601856
CAS No.: 878671-99-9
M. Wt: 418.32
InChI Key:
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Description

“Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate” is a chemical compound with the CAS number 878671-99-9 . It is also known by other synonyms such as “Acetic acid, 2- [ [5-bromo-4- (4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester” and "Methyl 2- (5-bromo-4- (1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate" .


Molecular Structure Analysis

The linear formula of this compound is C18H16BrN3O2S . The molecular weight is 418.31 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Agents : Synthesis of compounds related to Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate has shown significant anti-inflammatory and analgesic activities. These compounds were compared with phenylbutazone, a standard drug, and some were found to possess potent activity (Bhati, 2013); (Kumar, Lal, & Rani, 2014).

  • Potential for Various Biological Activities : A study on derivatives of 1,2,4-triazole revealed their inherent biological activity potential, including applications as pesticides and medicinal drugs (e.g., anticonvulsants, analgesics, antitumor, and antibacterial) (Suhak, Panasenko, & Knysh, 2018).

  • Effects on Central Nervous System : Certain derivatives of this compound were investigated to determine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties, showing promise in this area (Sancak et al., 2010).

  • Urease and Anti-Proliferative Activity : Recent research synthesized a library of 1,2,4-triazoles and evaluated them for urease inhibition and anti-proliferative activities. Some compounds showed significant results, suggesting their potential use in treating diseases where these activities are desirable (Ali et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYPPWNJXUSRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium nitrite (2.76 g, 40 mmol) was added to a solution of methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (0.71 g, 2 mmol) and benzyltriethylammonium chloride (1.63 g, 6 mmol) in bromoform (10 mL). Dichloroacetic acid (0.33 mL, 4 mmol) was then added and the reaction mixture stirred at room temperature for 3 h. The mixture was directly loaded onto a 7-inch column of silica gel, packed with dichloromethane (DCM). The column was first eluted with DCM until all bromoform eluted, then eluted with acetone/DCM (5:95) to give methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (713 mg, 85%).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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